REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[NH:1]([CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[C:12]([CH3:13])=[O:14]
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Name
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|
Quantity
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5.3 g
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Type
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reactant
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Smiles
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NCC=1C=C2C=CNC2=CC1
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Name
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|
Quantity
|
13 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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the residue was stirred with toluene
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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FILTRATION
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Details
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The precipitated solid was collected by filtration
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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N(C(=O)C)CC=1C=C2C=CNC2=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |